2-(Trichloromethyl)quinazolin-4(1H)-one

説明

Acid dissociation constant of 2-trichloromethyl-4(3H)-quinazolinone has been determined in aqueous solution.

生物活性

2-(Trichloromethyl)quinazolin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

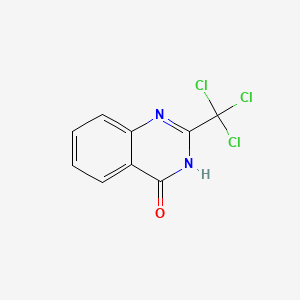

The compound features a quinazoline core with a trichloromethyl substituent, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. These interactions can lead to modulation of various biological pathways, such as:

- Inhibition of Enzymes : It has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is crucial for DNA synthesis and cell proliferation .

- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including this compound, possess significant antimicrobial properties. Notably, certain derivatives have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives. In one study, compounds derived from quinazolinone were tested against several cancer cell lines, showing IC50 values indicating effective growth inhibition. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These results suggest that modifications to the quinazoline structure can enhance cytotoxic effects against specific cancer types .

Antiplasmodial Activity

Recent evaluations have indicated that certain derivatives of this compound exhibit promising antiplasmodial activity against Plasmodium falciparum. A study reported IC50 values ranging from 1.5 µM to over 10 µM for various derivatives, showcasing their potential in malaria treatment .

Case Studies

- Anti-Tubercular Activity : In a study focused on developing new anti-tubercular agents, several derivatives of this compound were synthesized and tested. Compounds exhibited significant activity against M. tuberculosis, highlighting their therapeutic potential in treating tuberculosis .

- Cytotoxicity Against Cancer Cells : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that specific modifications to the quinazoline structure could lead to enhanced anticancer properties, particularly against breast and prostate cancer cell lines .

科学的研究の応用

Anticancer Activity

Research indicates that 2-(Trichloromethyl)quinazolin-4(1H)-one exhibits promising anticancer properties. Molecular docking studies have shown strong interactions with protein targets associated with cancer progression, such as epidermal growth factor receptors (EGFR). Compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast) and A549 (lung) cells. For example, derivatives of this compound have been synthesized and evaluated for their ability to inhibit EGFR with IC50 values as low as 0.096 μM .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Studies have identified its efficacy against multi-drug resistant strains of Plasmodium falciparum, the causative agent of malaria. Certain derivatives have demonstrated EC50 values below 2 µM against resistant strains while maintaining low cytotoxicity towards human liver cells (HepG2), indicating a favorable selectivity index .

Anti-Tubercular Activity

In the context of tuberculosis, this compound derivatives have been designed to inhibit Mycobacterium tuberculosis. Some compounds exhibit minimum inhibitory concentrations (MIC) in the range of 12.5 to 0.78 µg/mL, showcasing their potential as effective antitubercular agents .

Synthesis and Separation Techniques

The compound has been utilized in various synthesis methodologies and separation techniques. For instance, it can be effectively separated using reverse-phase high-performance liquid chromatography (RP-HPLC), which is essential for isolating impurities in preparative separation processes. The mobile phase typically involves acetonitrile and water, making it suitable for pharmacokinetic studies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has been crucial in optimizing its biological activity. Variations at different positions on the quinazoline ring can significantly alter its potency against various biological targets. For example, modifications at position four have led to enhanced antiplasmodial activity when linked to specific functional groups .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Quinazoline | Basic quinazoline structure | Lacks halogen substituents; less reactive |

| 2-(Chloromethyl)quinazolin-4(1H)-one | Chloromethyl group instead of trichloromethyl | Generally less potent in biological assays |

| 4(3H)-Quinazolinone | Similar carbonyl group | Lacks additional reactivity from trichloromethyl |

| 2-(Bromomethyl)quinazolin-4(1H)-one | Bromine substituent | Different halogen chemistry; varied reactivity |

The presence of the trichloromethyl group enhances the reactivity of this compound compared to its analogs, allowing for more diverse synthetic pathways and biological interactions.

化学反応の分析

General Reactivity

The presence of the trichloromethyl group enhances the compound's reactivity compared to other similar compounds, allowing for more diverse synthetic pathways and biological interactions. 2-(Trichloromethyl)quinazolin-4(1H)-one can undergo hydration and addition reactions.

DMAP-Catalyzed Reactions

4-(dimethylamino)pyridine (DMAP) can be used as a catalyst in nucleophilic substitutions to prepare 4-phenoxyquinolines from 4-haloquinolines and phenols . DMAP facilitates the reaction of 4-chloro-2-trichloromethylquinazoline with heteroarylamines .

Probable mechanism for the SNAr reaction catalyzed by DMAP :

-

First, DMAP reacts with 4-chloro-2-trichloromethylquinazoline to form a quinazoline salt intermediate.

-

Next, the heteroarylamine reacts with the intermediate to afford the corresponding 4-heteroarylamino-quinazoline, and DMAP is regenerated to participate in a subsequent catalytic cycle.

CuAAC Chemistry

2-trichloromethylquinazoline can be used as a scaffold to synthesize triazole-linked compounds using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) chemistry .

Cross-Coupling Reactions

Halogenated quinazolin-4-ones and quinazolines can be used to generate novel polysubstituted compounds via metal-catalyzed cross-coupling reactions . For example, tert-butylmagnesium chloride in the presence of copper(I) iodide as a catalyst in tetrahydrofuran (THF) can afford 4-substituted quinazoline derivatives . The C-4 position's increased reactivity is due to the α-nitrogen effect .

Antiplasmodial Activity

The trichloromethyl group at position 2 of the quinazoline ring is crucial for antiplasmodial activity . Replacing it with other groups, including closely related ones such as CF3 or CHCl2, results in a total loss of activity .

特性

IUPAC Name |

2-(trichloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLBZZSGIIUGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204129 | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-95-2 | |

| Record name | 2-(Trichloromethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trichloromethyl)quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。